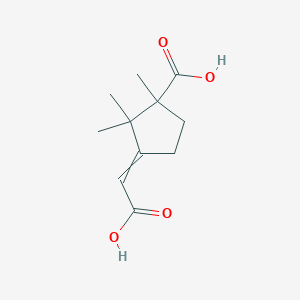![molecular formula C14H16N4.ClH<br>C14H17ClN4 B14726519 1,3-Benzenediamine, 4-methyl-6-[(2-methylphenyl)azo]-, monohydrochloride CAS No. 6416-59-7](/img/structure/B14726519.png)
1,3-Benzenediamine, 4-methyl-6-[(2-methylphenyl)azo]-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzenediamine, 4-methyl-6-[(2-methylphenyl)azo]-, monohydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a benzene ring substituted with two amino groups, a methyl group, and an azo linkage to a methylphenyl group. The monohydrochloride form indicates the presence of one hydrochloride molecule associated with the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediamine, 4-methyl-6-[(2-methylphenyl)azo]-, monohydrochloride typically involves the following steps:
Diazotization: The starting material, 2-methylphenylamine, undergoes diazotization to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1,3-Benzenediamine, 4-methyl- to form the azo compound.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzenediamine, 4-methyl-6-[(2-methylphenyl)azo]-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic reagents like acyl chlorides and sulfonyl chlorides are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1,3-Benzenediamine, 4-methyl-6-[(2-methylphenyl)azo]-, monohydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a staining agent.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of 1,3-Benzenediamine, 4-methyl-6-[(2-methylphenyl)azo]-, monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. The azo linkage can undergo reduction to form active amines, which can then interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzenediamine, 4-methyl-: Similar structure but lacks the azo linkage.
1,3-Benzenediamine, 2-methyl-: Similar structure with a different methyl group position.
1,2-Benzenediamine, 4-methyl-: Similar structure with different amino group positions.
Uniqueness
1,3-Benzenediamine, 4-methyl-6-[(2-methylphenyl)azo]-, monohydrochloride is unique due to the presence of the azo linkage, which imparts distinct chemical and biological properties. This linkage allows for specific interactions with biological targets and contributes to its diverse applications in various fields.
Propiedades
Número CAS |
6416-59-7 |
|---|---|
Fórmula molecular |
C14H16N4.ClH C14H17ClN4 |
Peso molecular |
276.76 g/mol |
Nombre IUPAC |
4-methyl-6-[(2-methylphenyl)diazenyl]benzene-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C14H16N4.ClH/c1-9-5-3-4-6-13(9)17-18-14-7-10(2)11(15)8-12(14)16;/h3-8H,15-16H2,1-2H3;1H |
Clave InChI |
CNBDSLCBPQDKJG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N=NC2=C(C=C(C(=C2)C)N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


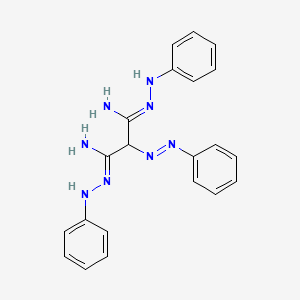
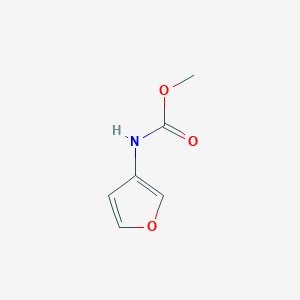



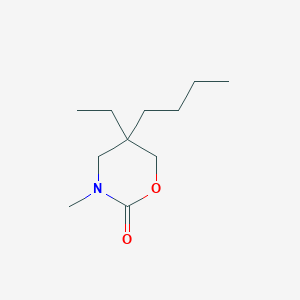

![2-[(4-Ethylphenyl)sulfanyl]benzoic acid](/img/structure/B14726482.png)
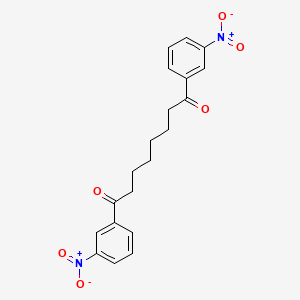
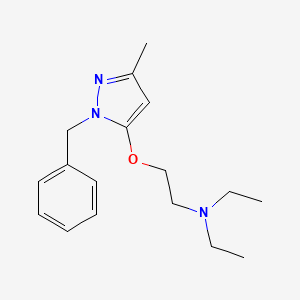
![2-Phenylnaphtho[1,2,3-cd]indol-6(2h)-one](/img/structure/B14726493.png)
![Methyl 2-({3-bromo-4-[(3-fluorophenyl)methoxy]-5-methoxyphenyl}methylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14726497.png)
![4-(Butylamino)-6-methyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14726506.png)
